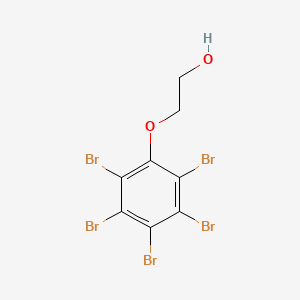

2-(Pentabromophenoxy)ethanol

Description

Historical Trajectory of Brominated Organic Compounds in Scientific Inquiry

The journey of brominated organic compounds in science began with the discovery of the element bromine in the 1820s by chemists Carl Jacob Löwig and Antoine Balard. wikipedia.orgresearchgate.net For decades, its applications were limited, but the 20th century saw a dramatic increase in the production and use of organobromine compounds. researchgate.net A significant application was their incorporation into various materials as flame retardants (FRs) to meet fire safety standards. miljodirektoratet.nopops.int These brominated flame retardants (BFRs) were valued for their effectiveness in inhibiting combustion, a mechanism that relies on the thermally labile carbon-bromine bond releasing bromine radicals to quench the radical chain reactions of fire. nih.gov

Evolution of Research Focus on Halogenated Contaminants

The widespread use of halogenated organic compounds, including BFRs like polybrominated diphenyl ethers (PBDEs), led to their ubiquitous presence in the environment. nih.govmagtech.com.cn Scientific inquiry in the late 20th century began to focus on the unintended consequences of these chemicals. nih.gov Researchers discovered that many halogenated contaminants are persistent, resisting degradation in the environment, and can bioaccumulate in organisms, moving up the food chain. mdpi.comresearchgate.net

This led to a major shift in research focus. Legacy compounds like the commercial mixtures of pentabromodiphenyl ether (PentaBDE) and octabromodiphenyl ether (OctaBDE) were identified as persistent organic pollutants (POPs) under the Stockholm Convention due to their persistence, bioaccumulation, and toxicity. pops.intmdpi.comscholaris.ca This international action spurred a scientific and industrial search for alternatives, giving rise to a new class of "novel" or "emerging" flame retardants. miljodirektoratet.nomdpi.comscholaris.ca The research focus evolved to characterize the environmental fate, potential toxicity, and bioaccumulation potential of these replacement compounds to avoid "regrettable substitutions" where a new chemical proves to be as harmful as the one it replaced. scholaris.caresearchgate.net

Emergence of 2-(Pentabromophenoxy)ethanol within Flame Retardant Research

Within the landscape of alternative flame retardants, this compound emerged as a subject of interest. It is a reactive flame retardant, meaning it can be chemically bonded into a polymer structure, which is intended to reduce its potential to leach into the environment compared to additive flame retardants. Its structure contains a heavily brominated aromatic ring, similar to a component of the widely used decabromodiphenyl ether (DecaBDE), but also features a reactive hydroxyl group. nih.gov This compound is part of a broader category of brominated substances developed and studied as potential replacements for PBDEs that were being phased out. researchgate.netpops.int For instance, it is structurally related to other alternatives like 1,2-bis(pentabromophenoxy) ethane (B1197151). pops.int Its presence in scientific literature and chemical inventories reflects the ongoing effort to find functional and environmentally safer flame-retardant solutions. service.gov.ukmst.dk

Academic Significance of this compound as a Model Compound

In environmental chemistry, model compounds are essential for developing a mechanistic understanding of how classes of chemicals behave. This compound serves as a valuable model compound due to its distinct structural features, which are representative of many BFRs.

Relevance in Investigating Polybrominated Organic Chemistry

The structure of this compound makes it particularly relevant for investigating the fundamental chemistry of polybrominated organic compounds. It combines two key features in one molecule: a pentabromophenyl group and a hydroxyethyl (B10761427) ether group. chemsrc.com

Pentabromophenyl Group : This fully brominated aromatic ring is a proxy for the perbrominated congeners found in commercial BFR mixtures like DecaBDE. nih.gov Studying this part of the molecule allows researchers to investigate the photochemical and metabolic processes of debromination, where bromine atoms are sequentially removed. This is a critical degradation pathway that can alter the toxicity and bioaccumulation potential of the parent compound. researchgate.net

Hydroxyethyl Ether Group : The presence of the –O–CH2–CH2–OH side chain introduces polarity and a reactive site to the molecule. This is significant because the metabolism of many xenobiotics involves hydroxylation followed by conjugation (e.g., glucuronidation or sulfation) to increase water solubility and facilitate excretion. This functional group allows the compound to be used as a model to study such metabolic pathways for brominated phenols and ethers, which are known metabolites of more complex BFRs.

Contribution to Understanding Environmental Contaminant Dynamics

The compound's structure is instrumental in understanding the environmental fate and transport of BFRs that have polar functional groups. itrcweb.org The physicochemical properties of a contaminant dictate how it partitions between air, water, soil, and biota. canada.ca

The ethanol (B145695) moiety on this compound gives it a higher water solubility and lower octanol-water partition coefficient (LogP) compared to non-functionalized BFRs like DecaBDE or decabromodiphenyl ethane (DBDPE). chemsrc.comcanada.ca This means it would be expected to behave differently in the environment, potentially being more mobile in aquatic systems and having a different bioaccumulation profile. itrcweb.org By studying its behavior, scientists can refine multimedia environmental models that predict the distribution of contaminants with similar amphiphilic characteristics—possessing both hydrophobic (the brominated ring) and hydrophilic (the alcohol group) properties. scholaris.ca This contributes to a more nuanced understanding of contaminant dynamics beyond highly hydrophobic, non-polar compounds.

Structural Framework and Nomenclature Convention in Scholarly Discourse

Precise identification of chemical substances is paramount in scientific research to ensure reproducibility and clear communication. This compound is identified by a specific structural arrangement and is recognized by standardized nomenclature.

The molecule consists of a pentabromophenyl group, where five bromine atoms are substituted onto a benzene (B151609) ring. This ring is connected via an ether linkage to an ethanol molecule. The formal name under the International Union of Pure and Applied Chemistry (IUPAC) system is 2-(2,3,4,5,6-pentabromophenoxy)ethanol . This name precisely describes the connectivity of the atoms. In scientific literature and chemical databases, it is universally identified by its Chemical Abstracts Service (CAS) Registry Number: 60593-02-4 . chemsrc.com

Table 1: Chemical Identity and Properties of this compound Data sourced from multiple chemical and scientific databases. chemsrc.com

| Identifier | Value |

|---|---|

| IUPAC Name | 2-(2,3,4,5,6-pentabromophenoxy)ethanol |

| Synonyms | Hydroxyethyl pentabromophenyl ether; Ethanol, 2-(pentabromophenoxy)- |

| CAS Number | 60593-02-4 |

| Molecular Formula | C₈H₅Br₅O₂ |

| Molecular Weight | 532.64 g/mol |

| Density | 2.556 g/cm³ |

| Boiling Point | 463.1°C at 760 mmHg |

| Flash Point | 233.8°C |

| LogP (Octanol-Water Partition Coefficient) | 4.87020 |

| InChI Key | ZANXWPPILUXIGV-UHFFFAOYSA-N |

Chemical Classifications and Related Analogues

This compound belongs to the chemical class of polybrominated diphenyl ethers (PBDEs). PBDEs are characterized by a diphenyl ether molecular structure that is substituted with one to ten bromine atoms. epa.gov Theoretically, 209 different PBDE congeners are possible, distinguished by the number and position of the bromine atoms. nih.govepa.gov this compound is also classified more broadly within the group of polyhalogenated phenol (B47542) aliphatic ethers (PHPhAEs).

Structural analogues of this compound include other brominated flame retardants and related compounds. These analogues often share a similar structural backbone but differ in the degree of bromination or the nature of their functional groups. The study of these analogues is important for understanding structure-activity relationships and the environmental fate of this class of compounds.

A key analogue is 1,2-bis(pentabromophenyl)ethane (DBDPE), another brominated flame retardant used in thermoplastics, textiles, and coatings. isotope.comservice.gov.uk Other related compounds include those with varying numbers of bromine atoms or different ether-linked groups, such as 2-(2,4,6-tribromophenoxy)ethanol (B1619372) and 1,2-Bis(2,4,6-tribromophenoxy)ethane (B127256). cpsc.gov

| Property | Value |

| IUPAC Name | 2-(2,3,4,5,6-pentabromophenoxy)ethanol |

| CAS Number | 60593-02-4 |

| Molecular Formula | C8H5Br5O2 |

| Molecular Weight | 532.64 g/mol |

| Chemical Class | Polybrominated Diphenyl Ether (PBDE) epa.gov, Polyhalogenated Phenol Aliphatic Ether (PHPhAE) |

Positional Isomerism and Conformation in Theoretical Studies

The physicochemical properties and environmental behavior of compounds like this compound are heavily influenced by their three-dimensional structure, which includes aspects of positional isomerism and molecular conformation.

Positional Isomerism: Positional isomerism arises when functional groups or substituents occupy different positions on the same molecular skeleton. dergipark.org.tr For this compound, this primarily relates to the arrangement of the five bromine atoms on the phenyl ring. While the name implies a 2,3,4,5,6-pentabromo substitution pattern, other isomers with different bromine placements are theoretically possible. Furthermore, isomers could exist based on the substitution position on the ethanol moiety, although "2-phenoxy" specifies the linkage. Theoretical studies, particularly those employing quantum chemical computation methods like Density Functional Theory (DFT), are crucial for investigating the effects of positional isomerism. dergipark.org.tr These studies can predict differences in thermodynamic stability, reactivity, and electronic properties among isomers, providing insight into which forms are most likely to be prevalent or environmentally significant. dergipark.org.tr

Conformational Analysis: Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. auremn.org.br The structure of this compound contains several rotatable single bonds, specifically the C-O and C-C bonds in the phenoxyethanol (B1677644) side chain.

Rotation around C-C and C-O bonds: The flexibility of the ethanol side chain allows the molecule to adopt numerous conformations. The rotation around these bonds can give rise to different staggered and eclipsed forms. chemicalpapers.com

Influence of Hydrogen Bonding: Theoretical studies of similar 1,2-disubstituted ethane derivatives, such as 1,2-ethanediol, show that the formation of an intramolecular hydrogen bond can stabilize certain conformations. chemicalpapers.com In this compound, an intramolecular hydrogen bond could potentially form between the hydroxyl group's hydrogen and the ether oxygen, influencing the molecule's preferred shape.

Theoretical and computational chemistry provides powerful tools for exploring these conformational landscapes. sfu.ca By calculating the potential energy surface as a function of dihedral angles, researchers can identify the most stable, low-energy conformers. auremn.org.br These computational approaches, often combined with experimental methods like NMR spectroscopy, are essential for understanding the dynamic nature of molecules and how their shape affects their interactions in biological and environmental systems. sfu.canih.gov

Structure

2D Structure

3D Structure

Properties

CAS No. |

60593-02-4 |

|---|---|

Molecular Formula |

C8H5Br5O2 |

Molecular Weight |

532.64 g/mol |

IUPAC Name |

2-(2,3,4,5,6-pentabromophenoxy)ethanol |

InChI |

InChI=1S/C8H5Br5O2/c9-3-4(10)6(12)8(15-2-1-14)7(13)5(3)11/h14H,1-2H2 |

InChI Key |

ZANXWPPILUXIGV-UHFFFAOYSA-N |

Canonical SMILES |

C(COC1=C(C(=C(C(=C1Br)Br)Br)Br)Br)O |

Origin of Product |

United States |

Synthesis and Derivatization Methodologies

Established Synthetic Routes for Phenoxy-Ethanol Derivatives

The creation of the phenoxy-ethanol scaffold is fundamentally about forming a stable carbon-oxygen-carbon (ether) bond between an aromatic ring and an ethanol (B145695) moiety. Concurrently, the synthesis of the brominated aromatic part involves well-known halogenation techniques.

The formation of the aryl ether linkage is a cornerstone of organic synthesis. Two primary methods have been established for this purpose: the Williamson ether synthesis and the Ullmann condensation. orgchemres.orgwikipedia.org

The Williamson ether synthesis is a versatile and widely used method that proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism. wikipedia.org The reaction involves an alkoxide ion, which acts as a potent nucleophile, attacking an electrophilic carbon atom bearing a good leaving group, typically a halide or a sulfonate ester. masterorganicchemistry.comlibretexts.org In the context of phenoxy-ethanol derivatives, this involves the reaction of a phenoxide ion (the conjugate base of a phenol) with an alkyl halide such as 2-chloroethanol (B45725). wikipedia.orggoogle.com The reaction is typically carried out in the presence of a base to deprotonate the phenol (B47542), forming the reactive phenoxide. youtube.com

The Ullmann condensation (or Ullmann ether synthesis) is a copper-catalyzed cross-coupling reaction. wikipedia.orgorganic-chemistry.org This method is particularly useful for forming diaryl ethers or alkyl aryl ethers from an aryl halide and an alcohol or phenol. organic-chemistry.org Traditional Ullmann reactions required harsh conditions, such as high temperatures (often over 200°C) and stoichiometric amounts of copper. wikipedia.orgnih.gov However, modern advancements have led to the development of soluble copper catalysts supported by ligands, which allow the reaction to proceed under milder conditions. wikipedia.org The mechanism involves the formation of a copper(I) alkoxide, which then reacts with the aryl halide. wikipedia.org

Table 1: Comparison of Major C-O Bond Formation Strategies

| Feature | Williamson Ether Synthesis | Ullmann Condensation |

|---|---|---|

| Reaction Type | SN2 Nucleophilic Substitution wikipedia.org | Copper-Catalyzed Cross-Coupling wikipedia.org |

| Reactants | Phenoxide + Alkyl Halide (e.g., 2-chloroethanol) wikipedia.org | Phenol + Aryl Halide (copper catalyst needed) wikipedia.org |

| Key Intermediate | Alkoxide ion (nucleophile) wikipedia.org | Copper(I) alkoxide wikipedia.org |

| Typical Conditions | Base (e.g., NaH, NaOH) in a suitable solvent masterorganicchemistry.comyoutube.com | High temperatures, polar solvents (traditional); milder with modern catalysts wikipedia.org |

The introduction of bromine atoms onto the phenol ring is achieved through electrophilic aromatic substitution. wikipedia.org The hydroxyl group of phenol is a strong activating group, meaning it increases the electron density of the benzene (B151609) ring, making it highly susceptible to attack by electrophiles. chemistrystudent.combyjus.com This high reactivity allows phenol to be brominated readily, often without the need for a Lewis acid catalyst that is typically required for the halogenation of less activated aromatic compounds like benzene. wikipedia.orgbyjus.commt.com

When phenol is treated with bromine water, the reaction is vigorous and results in the formation of a white precipitate of 2,4,6-tribromophenol (B41969). byjus.comyoutube.com To achieve exhaustive bromination to produce pentabromophenol (B1679275), more forceful conditions are necessary. Common brominating agents include elemental bromine (Br₂), N-Bromosuccinimide (NBS), and hydrobromic acid (HBr) in the presence of an oxidizing agent. chemrxiv.orgchemistryviews.org For less reactive substrates or to control the degree of halogenation, a Lewis acid catalyst such as iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃) can be employed to polarize the halogen molecule, making it a stronger electrophile. mt.comstudymind.co.uk

Table 2: Common Reagents for Aromatic Bromination

| Reagent(s) | Role/Use | Reference |

|---|---|---|

| Br₂ / Water | Direct bromination of activated rings like phenol, often leading to polysubstitution. | byjus.com |

| Br₂ / Lewis Acid (FeBr₃, AlBr₃) | Bromination of less activated aromatic rings by enhancing the electrophilicity of bromine. | mt.com |

| N-Bromosuccinimide (NBS) | A source of electrophilic bromine, often used for more controlled or selective bromination. | chemrxiv.org |

| HBr / Oxidizing Agent | In-situ generation of bromine for electrophilic attack. | chemistryviews.org |

Precursor Chemistry and Reaction Pathways Specific to Pentabromophenol

The synthesis of 2-(pentabromophenoxy)ethanol directly relies on the availability of its key precursor, pentabromophenol, and the subsequent etherification of this intermediate.

Pentabromophenol (PBP) is not typically synthesized in a single step from phenol. The high reactivity of the phenol ring leads first to the rapid formation of 2,4,6-tribromophenol. acs.org A common and effective laboratory-scale synthesis of pentabromophenol involves a two-step procedure:

Tribromination: Phenol is first treated with an excess of bromine, often in a solvent or neat, to produce 2,4,6-tribromophenol. acs.org

Perbromination: The resulting 2,4,6-tribromophenol is then subjected to further bromination under more forcing conditions. This typically involves reacting it with additional bromine in the presence of a catalyst, such as finely powdered iron, which generates the active Lewis acid catalyst (FeBr₃) in situ. acs.org This second step substitutes the remaining hydrogen atoms on the aromatic ring to yield pentabromophenol. acs.orgnih.gov

Table 3: Reaction Scheme for Pentabromophenol Synthesis

| Step | Reactants | Conditions | Product | Reference |

|---|---|---|---|---|

| 1 | Phenol + Bromine (excess) | Room temperature | 2,4,6-Tribromophenol | acs.org |

| 2 | 2,4,6-Tribromophenol + Bromine | Iron powder catalyst, heat | Pentabromophenol | acs.org |

With pentabromophenol in hand, the final step is the formation of the ether linkage to introduce the 2-hydroxyethyl group. This is typically achieved via a Williamson-type synthesis or by direct alkoxylation with ethylene (B1197577) oxide.

In the Williamson ether synthesis approach, pentabromophenol is first deprotonated with a suitable base (e.g., sodium hydroxide, potassium carbonate) to form the sodium or potassium pentabromophenoxide salt. This nucleophilic salt is then reacted with 2-chloroethanol. The phenoxide attacks the carbon atom bearing the chlorine, displacing the chloride ion in an SN2 reaction to form the desired this compound product. wikipedia.orggoogle.com

Alternatively, a direct alkoxylation reaction can be performed using ethylene oxide. In this method, the pentabromophenoxide salt, acting as a nucleophile, attacks one of the carbon atoms of the strained three-membered epoxide ring. researchgate.net This nucleophilic ring-opening reaction forms an alkoxide intermediate, which is subsequently protonated during workup to yield this compound. This reaction is often catalyzed by a base and driven by the release of ring strain. researchgate.netgoogle.com

Table 4: Etherification Pathways for Pentabromophenol

| Pathway | Reagents | Mechanism | Key Features |

|---|---|---|---|

| Williamson Synthesis | 1. Pentabromophenol + Base (e.g., NaOH)2. 2-Chloroethanol | SN2 Nucleophilic Substitution | A classic, reliable method involving a good leaving group (Cl⁻). wikipedia.org |

| Alkoxylation | 1. Pentabromophenol + Base2. Ethylene Oxide | Nucleophilic Ring-Opening | Highly efficient due to the strained epoxide ring; atom economical. researchgate.net |

Advanced Synthetic Methodologies and Catalytic Approaches

To improve the efficiency, yield, and environmental footprint of the synthesis, advanced methodologies can be applied, particularly to the etherification step.

Phase-Transfer Catalysis (PTC) is a powerful technique for accelerating reactions between reactants located in different immiscible phases (e.g., a solid base and an organic substrate in a nonpolar solvent). crdeepjournal.orgptfarm.pl In the synthesis of this compound via the Williamson route, a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide), can be used. researchgate.net The catalyst transports the phenoxide anion from the solid or aqueous phase into the organic phase where the alkylating agent (2-chloroethanol) resides, thereby dramatically increasing the reaction rate and often allowing for the use of milder conditions and less expensive bases like sodium or potassium carbonate. crdeepjournal.orgptfarm.pl

Microwave-assisted synthesis has emerged as a valuable tool for accelerating organic reactions. orgchemres.org Applying microwave irradiation to the Williamson ether synthesis can significantly reduce reaction times from hours to minutes. orgchemres.org The rapid heating provided by microwaves can enhance reaction rates and improve yields, often under solvent-free conditions, which aligns with the principles of green chemistry. orgchemres.org

Modern developments in Ullmann-type couplings have also provided more advanced catalytic approaches. While the classic Ullmann reaction requires harsh conditions, newer systems using copper catalysts with specific ligands (e.g., diamines, acetylacetonates) can facilitate C-O bond formation under much milder temperatures, with lower catalyst loading and greater functional group tolerance. wikipedia.orgnih.gov These catalytic systems could potentially be adapted for the synthesis of highly substituted ethers like this compound.

Table 5: Mentioned Chemical Compounds

| Compound Name | Molecular Formula |

|---|---|

| This compound | C₈H₅Br₅O₂ |

| 2,4,6-Tribromophenol | C₆H₃Br₃O |

| 2-Chloroethanol | C₂H₅ClO |

| Aluminum Chloride | AlCl₃ |

| Bromine | Br₂ |

| Ethylene Oxide | C₂H₄O |

| Iron(III) Bromide | FeBr₃ |

| N-Bromosuccinimide | C₄H₄BrNO₂ |

| Pentabromophenol | C₆HBr₅O |

| Phenol | C₆H₆O |

| Potassium Carbonate | K₂CO₃ |

| Sodium Hydroxide | NaOH |

Exploration of Green Chemistry Principles in Synthesis

The traditional synthesis of aromatic ethers, such as the Williamson ether synthesis, often involves the use of hazardous solvents, strong bases, and produces significant salt byproducts. In the context of producing this compound, a greener approach would aim to mitigate these issues. Key green chemistry principles applicable to the synthesis of this compound include the use of safer solvents, catalytic methods, and improved atom economy. yale.edumsu.educonsensus.appepa.govacs.org

One potential green synthetic route could involve a phase-transfer catalyzed reaction. This method can facilitate the reaction between the sodium or potassium salt of pentabromophenol and 2-chloroethanol or ethylene carbonate in a biphasic system, potentially reducing the need for harsh, anhydrous organic solvents. google.com The use of ethylene carbonate as the ethanol source is particularly advantageous as it avoids the use of the more hazardous ethylene oxide. google.comincheechem.com

Another approach centers on the use of catalytic systems. For instance, palladium-catalyzed etherification of phenols has been shown to be effective under mild conditions. frontiersin.org While typically used for less substituted phenols, research into robust catalysts could enable the efficient synthesis of highly brominated compounds like this compound. Such catalytic methods would reduce the generation of stoichiometric byproducts, a core tenet of green chemistry. acs.org

The choice of solvent is also a critical factor. The replacement of volatile organic compounds (VOCs) with greener alternatives such as ionic liquids or supercritical fluids could significantly reduce the environmental impact of the synthesis. These alternative solvents can also offer benefits in terms of reaction rates and selectivity.

Table 1: Comparison of Traditional vs. Green Synthesis Approaches for Aromatic Ethers

| Feature | Traditional Williamson Ether Synthesis | Green Chemistry Approaches |

| Solvent | Anhydrous polar aprotic solvents (e.g., DMF, DMSO) | Water, ionic liquids, supercritical fluids, or solvent-free conditions |

| Base | Strong bases (e.g., NaH, NaOH) | Weaker bases with phase-transfer catalyst, or catalytic systems |

| Byproducts | Stoichiometric amounts of inorganic salts | Catalytic amounts of byproducts, or recyclable catalysts |

| Energy | Often requires high temperatures and anhydrous conditions | Milder reaction conditions, potentially lower energy consumption |

Stereoselective and Regioselective Synthesis Considerations

For the specific molecule of this compound, the ethanol moiety does not possess a chiral center, rendering stereoselective synthesis considerations for this part of the molecule moot. However, the principles of stereoselective etherification are crucial in the synthesis of more complex analogs where a chiral alcohol might be used. Nickel-catalyzed enantioconvergent allylation of phenols, for example, allows for the creation of chiral C-O bonds with high enantioselectivity. researchgate.net Although not directly applicable to the synthesis of this compound from 2-chloroethanol, this highlights the potential for creating chiral derivatives.

Regioselectivity is a more pertinent consideration, particularly if starting from a phenol with multiple hydroxyl groups or an alcohol with multiple reactive sites. In the case of synthesizing this compound from pentabromophenol and a suitable two-carbon unit, the reaction is inherently regioselective, targeting the single phenolic hydroxyl group. However, in the synthesis of related, less symmetrically substituted polybrominated phenoxyethanols, the position of etherification on the aromatic ring would be a critical factor to control. The choice of catalyst and reaction conditions can influence the regioselectivity of such reactions. organic-chemistry.org

Derivatization for Analytical and Mechanistic Studies

Introduction of Reporter Groups for Spectroscopic Analysis

The analysis of this compound, particularly at trace levels in complex matrices, can be enhanced by derivatization to introduce a reporter group. This is a common strategy for improving the sensitivity and selectivity of analytical methods such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography (LC). mdpi.com For phenolic compounds and alcohols, the hydroxyl group is a common site for derivatization.

For GC-MS analysis, derivatization of the terminal hydroxyl group of this compound can improve its volatility and chromatographic behavior. A common approach for hydroxyl-containing compounds, including brominated flame retardants, is acylation. scielo.org.zamdpi.com For example, reaction with heptafluorobutyric anhydride (B1165640) (HFBA) would introduce a heptafluorobutyryl group, which is highly electronegative and enhances detection by electron capture negative ionization mass spectrometry (ECNI-MS). scielo.org.za

Another strategy involves silylation, where a reagent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) replaces the active hydrogen of the hydroxyl group with a trimethylsilyl (B98337) (TMS) group. This derivatization is widely used to increase the volatility and thermal stability of analytes for GC analysis.

For UV-Vis or fluorescence spectroscopic analysis, a chromophoric or fluorophoric group could be introduced. While the pentabromophenoxy moiety is already UV-active, derivatization of the hydroxyl group with a suitable chromophore could shift the absorption wavelength to a more convenient region or enhance the molar absorptivity. nih.gov For instance, reaction with dansyl chloride would introduce a fluorescent dansyl group, enabling highly sensitive detection by fluorescence spectroscopy.

Table 2: Potential Derivatization Reagents for this compound

| Derivatizing Reagent | Reporter Group | Analytical Technique | Purpose |

| Heptafluorobutyric anhydride (HFBA) | Heptafluorobutyryl | GC-ECNI-MS | Enhance sensitivity |

| N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Trimethylsilyl (TMS) | GC-MS | Improve volatility and thermal stability |

| Dansyl chloride | Dansyl | Fluorescence Spectroscopy, LC-MS | Introduce fluorescence for high sensitivity |

| Propanoic anhydride | Propanoate | GC-MS | Improve chromatographic performance and introduce a traceable "reporter" group nih.gov |

Functionalization for Biotransformation Pathway Elucidation

Understanding the metabolic fate of this compound is crucial for assessing its potential environmental and biological impact. Biotransformation studies often involve the use of isotopically labeled compounds or the introduction of functional groups that facilitate the tracking and identification of metabolites. researchgate.netnih.gov

The synthesis of an isotopically labeled version of this compound, for instance with Carbon-13 or Deuterium in the ethanol moiety, would be a powerful tool. The labeled compound and its metabolites can be traced and distinguished from endogenous compounds using mass spectrometry.

Functionalization of the terminal hydroxyl group can also aid in elucidating metabolic pathways. For example, converting the alcohol to an azide (B81097) or an alkyne would allow for the use of "click chemistry." Metabolites containing these functional groups could be readily conjugated to reporter molecules (e.g., biotin (B1667282) or a fluorescent dye) for isolation and identification.

The study of aromatic ether metabolism often reveals pathways such as O-dealkylation, ring hydroxylation, and side-chain oxidation. inchem.org In the case of this compound, potential metabolic pathways could involve the cleavage of the ether bond to yield pentabromophenol and ethylene glycol, or hydroxylation of the ethanol side chain. nih.gov Functionalization strategies would need to be designed to be stable to the expected metabolic transformations while providing a handle for downstream analysis.

Environmental Occurrence and Distribution Research

Methodologies for Environmental Monitoring and Spatial Mapping

The accurate assessment of PBDE contamination requires robust methodologies for sample collection and analysis across diverse environmental compartments.

Effective environmental monitoring of PBDEs relies on specific sampling strategies tailored to the unique characteristics of each environmental matrix. nih.gov

Air: Air sampling for PBDEs often involves both active and passive methods. Active sampling uses pumps to draw air through filters and sorbents to capture both particulate-bound and gas-phase PBDEs. Passive air samplers, which are less expensive and simpler to deploy, are also used to collect time-integrated samples, providing valuable data on long-term average concentrations.

Water: Water samples are typically collected as large-volume grab samples. Due to the low water solubility of PBDEs, analysis often involves solid-phase extraction (SPE) to concentrate the compounds from the water. epa.govnih.gov Hexane (B92381) or a mixture with dichloromethane (B109758) are considered reliable solvents for the extraction of PBDEs from water. nih.gov

Sediment and Soil: Sediment and soil samples are collected using corers or grab samplers. epa.gov Soxhlet extraction has been a conventional and effective method for extracting PBDEs from these solid matrices. nih.gov Other techniques such as accelerated solvent extraction (ASE) and microwave-assisted extraction (MAE) are also employed. nih.govresearchgate.net

Biota: Sampling of biological tissues, such as fish, marine mammals, and bird eggs, is crucial for understanding the bioaccumulation and biomagnification of PBDEs. nih.govresearchgate.net Tissues are typically homogenized and extracted to isolate the lipophilic PBDEs from the fatty components. researchgate.net

The analysis of PBDEs in these complex environmental samples is most commonly performed using gas chromatography coupled with mass spectrometry (GC/MS), often with high-resolution mass spectrometry (HRMS) for enhanced sensitivity and selectivity. researchgate.netnih.gov

PBDEs are not chemically bound to the materials in which they are used, allowing them to leach into the environment over time. epa.gov Key anthropogenic sources of PBDE release include:

Manufacturing and Industrial Processes: Emissions can occur during the production of PBDEs and their incorporation into commercial products. ospar.org

Consumer Products: A primary source of PBDEs in the environment is the leaching and abrasion from consumer goods such as furniture, electronics, and textiles throughout their lifecycle. nih.govnoaa.gov

Waste Disposal and Recycling: Landfills and e-waste recycling facilities are significant hotspots for PBDE release. ospar.orgresearchgate.net Improper handling and dismantling of electronic waste can lead to substantial contamination of the surrounding soil and air. researchgate.net Runoff and leachate from waste disposal sites can contaminate nearby water bodies. ospar.org

Assessment of these releases involves direct measurement of PBDE concentrations in effluents, emissions, and leachates from industrial sites, landfills, and recycling centers. Environmental forensic techniques can also be used to trace the sources of PBDEs in the environment by examining the specific congener patterns, which can be characteristic of different commercial mixtures.

Global and Regional Distribution Patterns

PBDEs have been detected in environmental samples from all continents, including remote regions far from their production and use, indicating their widespread distribution. researchgate.net

The presence of PBDEs in remote environments such as the Arctic and Antarctica provides strong evidence of their capacity for long-range environmental transport. researchgate.netnih.govresearchgate.netwm.edu

Atmospheric Transport: Less brominated PBDE congeners are semi-volatile, allowing them to undergo long-range atmospheric transport. researchgate.netunifr.ch They can be transported globally on wind currents, either in the gas phase or adsorbed to atmospheric particles, and are subsequently deposited in remote ecosystems through processes like "global distillation" or "cold trapping". researchgate.net

Oceanic Transport: Ocean currents also play a role in the global distribution of PBDEs, transporting contaminated sediments and organisms over long distances. researchgate.net

Modeling studies and empirical data from dated sediment cores have confirmed the long-range atmospheric transport of PBDEs, including the more heavily brominated congener, BDE-209. nih.govresearchgate.net The detection of PBDEs in the blubber of marine mammals in the Arctic is a clear indicator of this phenomenon. nih.gov

While PBDEs are globally distributed, their concentrations are not uniform, with certain areas exhibiting significantly higher levels of contamination, known as hotspots.

Urban and Industrial Areas: As expected, the highest concentrations of PBDEs are often found in and around densely populated and industrialized regions due to the high density of sources. researchgate.net

E-waste Recycling Sites: Electronic waste recycling and disposal sites, particularly in parts of Asia, are major hotspots for PBDE contamination, with extremely high concentrations found in soil, air, and biota in the vicinity of these operations. nih.gov

Wastewater Treatment Plant Outfalls: Wastewater treatment plants receive PBDEs from domestic and industrial sources and can act as point sources of these contaminants to aquatic environments. researchgate.net

A study of small cetaceans in Asian waters found the highest concentrations of PBDEs in animals from Hong Kong, followed by Japan, with lower levels in the Philippines and India, suggesting significant pollution sources in these regions. nih.govresearchgate.net In a Brazilian urban lake, higher concentrations of PBDEs were attributed to effluent from wastewater treatment plants. researchgate.net

Temporal Trends and Fluxes in Environmental Compartments

Monitoring programs have tracked the concentrations of PBDEs in various environmental compartments over time, revealing important trends related to regulatory actions and the environmental fate of these compounds.

Following the phase-out and regulation of certain PBDE mixtures (PentaBDE and OctaBDE) in North America and Europe in the mid-2000s, many studies have reported decreasing concentrations in the environment. ospar.orgresearchgate.net For example, a decline in PBDE levels has been observed in Detroit River suspended sediments after the year 2000. researchgate.net Similarly, monitoring in the OSPAR maritime area (Northeast Atlantic) has shown that PBDE concentrations in sediment and biota have been stable or declining over the past two decades. ospar.org

However, the trends are not uniform globally. In some regions, concentrations have continued to increase or have remained stable. For instance, a study on Antarctic biota showed increasing concentrations of PBDEs in fur seal milk between 2000 and 2014, with no indication of a decline. wm.edu Similarly, a study on ringed seals in the Canadian Arctic showed that PBDE concentrations increased between 1981 and 2015, with no evidence of a decline following regulatory restrictions. nih.gov These findings highlight the persistence of PBDEs and the ongoing impact of long-range transport and releases from products still in use.

The table below presents a summary of PBDE concentrations found in various environmental matrices from different studies.

| Matrix | Location | Dominant Congeners | Concentration Range | Year of Study |

| Suspended Sediments | Detroit River, USA | BDE-209 | Several hundred ng/g | Post-2000 |

| Cetacean Blubber | Hong Kong | Not specified | up to 6000 ng/g lipid wt. | 1990-2001 |

| Cetacean Blubber | India | Not specified | 6.0 ng/g lipid wt. | 1990-2001 |

| Surface Sediments | Paranoá Lake, Brazil | BDE-47, BDE-99, BDE-100 | 3.9 - 19 ng/g dw | Recent |

| Ringed Seal Blubber | Canadian Arctic | BDE-47, BDE-99 | 376 - 6470 pg/g wet wt. | 1981-2015 |

| Fur Seal Milk | Antarctica | BDE-47, BDE-99 | Increasing trend | 2000-2014 |

Longitudinal Studies of Environmental Concentrations

Longitudinal studies, which track the concentration of contaminants over time, are crucial for understanding pollution trends. The analysis of dated sediment cores is a common method for reconstructing the historical deposition of persistent organic pollutants. While numerous studies have documented the increasing presence of various BFRs in the environment, specific data for 2-(Pentabromophenoxy)ethanol are not present in the reviewed literature.

However, studies on its parent compound, DBDPE, provide context. For instance, a study of a sediment core from a floodplain in Dar es Salaam, Tanzania, showed that DBDPE was first detected in layers corresponding to 2014, with concentrations increasing significantly in the most recent layers. frontiersin.orgfrontiersin.org This trend of rising concentrations of DBDPE in recent sediments has also been observed in North America and Asia, reflecting its increased use as a replacement for other BFRs like polybrominated diphenyl ethers (PBDEs). frontiersin.org The presence and increasing concentration of the parent compound in the environment suggest a potential for the corresponding increase of its degradation products over time.

Table 1: Example of Temporal Trend of DBDPE (Parent Compound) in a Sediment Core from Msimbazi River, Tanzania Data extracted from a study on emerging organic contaminants, illustrating the methodology used for longitudinal analysis. frontiersin.orgfrontiersin.org

| Year (Corresponding to Sediment Layer) | DBDPE Concentration (ng/g dry weight) |

| ~2014 | First Detected |

| ~2019 (Surface Layer) | 57 |

Modeling of Atmospheric and Aquatic Transport Fluxes

The environmental transport of this compound has not been specifically modeled. However, insights can be drawn from models developed for structurally similar BFRs and the physicochemical properties of its parent compound, DBDPE.

The long-range atmospheric transport of BFRs is complex. For compounds like DecaBDE (BDE-209), which has similarities to DBDPE, models suggest that chemicals which are persistent and sorb to atmospheric particles can have a greater potential for long-range transport than previously expected. nilu.no Key factors in these models include affinity for atmospheric particles, atmospheric half-life, wind speeds, and rates of dry and wet deposition (precipitation scavenging). nilu.no

The parent compound DBDPE is characterized by its extremely low water solubility and is expected to adsorb strongly to organic matter in soil, sediment, and sewage sludge. service.gov.uk This behavior would suggest that in aquatic systems, transport would be predominantly associated with suspended particles rather than in a dissolved phase. A UK environmental risk evaluation report predicted properties for potential degradation products of DBDPE, but specific transport flux models for these byproducts, including this compound, are not available. service.gov.uk

Sources and Release Pathways in the Technosphere

The "technosphere" encompasses the human-made environment, including manufacturing processes and waste streams. The primary pathway for the release of this compound is believed to be from the production and lifecycle of products containing its parent flame retardant, DBDPE.

Manufacturing and Production Emissions

There is no evidence to suggest that this compound is manufactured as a commercial product. Its presence in the technosphere is likely as a trace impurity or byproduct formed during the synthesis of DBDPE, or from its subsequent degradation. Manufacturers of DBDPE (commercial name Saytex® 8010) emphasize the molecule's high thermal and chemical stability, suggesting that degradation during high-temperature processing of polymers is minimal. albemarle.com

General data from the U.S. Environmental Protection Agency's (EPA) Toxics Release Inventory (TRI) for related BFRs, like decaBDE, show that releases can occur from manufacturing, processing, and import facilities. epa.gov These releases are to air, water, and land, with a significant portion being transferred offsite to landfills. epa.gov Similar pathways could be assumed for any impurities or byproducts like this compound that might be present in the technical DBDPE product.

Release from Material Degradation and Waste Management

The most significant potential source of this compound in the environment is the degradation of DBDPE from finished products throughout their use and after their disposal. DBDPE is an additive flame retardant, meaning it is physically mixed into polymers rather than chemically bound, making it more susceptible to release.

Studies have shown that DBDPE can undergo photolytic degradation when exposed to UV light, such as natural sunlight. researchgate.netacs.org This process involves the breaking of carbon-bromine bonds to form less-brominated substances. researchgate.net While the specific degradation products are not always fully characterized, the formation of alcohol derivatives like this compound is a plausible degradation pathway. One study noted that the thermal degradation behavior of DBDPE powder changed substantially after just a few hours of UV irradiation. researchgate.net

End-of-life products containing BFRs, particularly electronics (e-waste), furniture, and building materials, are a major reservoir for these compounds. Landfills are the ultimate sink for much of this waste. BFRs are frequently detected in landfill leachate, which is the contaminated liquid that percolates through the waste. researchgate.netnih.govnih.gov Although specific monitoring for this compound in leachate is not documented, the conditions within landfills—including the presence of other chemicals and microbial activity—could facilitate the slow degradation of DBDPE-containing plastics and the subsequent release of byproducts into the leachate. nih.govresearchgate.net

Table 2: Common Sources of Brominated Flame Retardants in Waste Streams

| Waste Category | Examples of Products | Potential Release Mechanism |

| Electronic Waste (E-Waste) | TV casings, computer circuit boards, connectors | Leaching from plastics, abrasion of particles |

| Automotive | Seats, dashboards, cables | Material degradation, shredder residue |

| Building Materials | Insulation foams, cables | Abrasion, long-term degradation |

| Furniture/Textiles | Polyurethane foam, back-coatings | Abrasion, dust formation, landfill leaching |

Environmental Fate and Transformation Pathways

Abiotic Degradation Mechanisms

Abiotic degradation involves the chemical transformation of a substance without the involvement of living organisms. Key environmental factors driving these processes include sunlight (photolysis), water (hydrolysis), and heat (thermolysis).

Photolytic Transformation Processes

Other potential photolytic transformation pathways observed for similar brominated flame retardants include:

Hydroxylation: The exchange of a bromine atom for a hydroxyl group (Br➔OH exchange) is a relevant transformation, leading to the formation of hydroxylated degradation products. nih.gov Studies on other brominated compounds indicate this is a significant process. nih.gov

Intramolecular Cyclization: Homolytic dissociation of a C-Br bond can lead to intramolecular cyclization, potentially forming polybrominated dibenzofurans (PBDFs) from the pentabromophenoxy moiety. nih.gov

Ether Bond Cleavage: Photolytic cleavage of the ether bond could occur, leading to the formation of pentabromophenol (B1679275) and other derivatives. epa.gov

The rate of photolytic degradation is generally observed to decrease with a lower degree of bromination. nih.gov

Interactive Data Table: Potential Photolytic Transformation Products

Hydrolytic Stability and Kinetics in Aquatic Systems

Specific experimental data on the hydrolysis kinetics of 2-(Pentabromophenoxy)ethanol in aquatic systems is scarce. However, the chemical structure suggests a high degree of hydrolytic stability under typical environmental pH (4-9) and temperature conditions. The two main linkages, the aryl ether bond (C-O-C) and the aromatic carbon-bromine bonds (C-Br), are generally resistant to hydrolysis.

Thermal Degradation Studies and By-product Formation

No thermal degradation studies have been published for this compound specifically. However, extensive research on structurally analogous brominated flame retardants provides a strong indication of its likely thermal decomposition behavior and by-product formation. murdoch.edu.au

A closely related compound, 1,2-bis-(2,4,6-tribromophenoxy)ethane (BTBPE), decomposes at 340°C, primarily yielding 2,4,6-tribromophenol (B41969) and vinyl 2,4,6-tribromophenyl (B11824935) ether. researchgate.net At elevated temperatures or with prolonged heating, secondary reactions produce hydrogen bromide, ethylene (B1197577) bromide, polybrominated vinyl phenyl ethers, diphenyl ethers, and dibenzodioxins. researchgate.net

Studies on decabromodiphenyl ether (BDE-209) show that the initial step in thermal decomposition is the fission of the ether linkage, which generates pentabromophenyl and pentabromophenoxy radicals. nih.gov These highly reactive radicals can then participate in a variety of subsequent reactions.

Based on these analogies, the thermal degradation of this compound likely proceeds via cleavage of the ether bond or the C-C bond of the ethanol (B145695) moiety. This would lead to the formation of pentabromophenol, along with various smaller volatile organic compounds. At higher temperatures, these intermediates can react further to form more hazardous by-products, including polybrominated dibenzo-p-dioxins and dibenzofurans (PBDD/Fs). murdoch.edu.au

Interactive Data Table: Likely Thermal Degradation By-products

Biotic Degradation Pathways in Environmental Media

Biotic degradation, or biodegradation, is the breakdown of organic matter by microorganisms such as bacteria and fungi. It is a critical process determining the ultimate fate of many organic pollutants in soil and water. researchgate.net

Microbial Degradation and Bioremediation Potential

There are no specific studies detailing the microbial degradation of this compound. However, the molecule possesses two distinct moieties for which microbial degradation pathways are well-known: a pentabrominated phenyl ring and an ethanol side chain. This suggests that the compound has the potential to be biodegraded.

Degradation of the Ethanol Moiety: The ethanol side chain is a simple alcohol. Many microorganisms possess the enzymatic machinery to oxidize alcohols. This typically involves a two-step process converting the alcohol first to an aldehyde and then to a carboxylic acid, which can then enter central metabolic pathways. mdpi.com

Degradation of the Aromatic Moiety: The biodegradation of halogenated aromatic compounds is widely documented. Bacteria capable of degrading these compounds are commonly isolated from contaminated environments. nih.govscispace.com The initial step often involves oxygenase enzymes that hydroxylate the aromatic ring, making it susceptible to ring cleavage. frontiersin.org The high degree of bromination on the phenoxy ring likely makes it recalcitrant, but degradation is still plausible, potentially starting with reductive debromination under anaerobic conditions or oxidative attack under aerobic conditions. Microbial consortia often show higher degradation efficiency for complex pollutants than single strains. nih.govnih.gov

Identification of Microbial Consortia and Specific Enzymes

While no specific consortia have been identified for this compound, bacterial genera known for degrading other halogenated aromatic compounds, such as pentachlorophenol, could potentially degrade the pentabromophenoxy group. These include Pseudomonas, Sphingomonas, Arthrobacter, and Acinetobacter. scispace.comnih.gov

The key enzymes likely involved in the degradation process can be inferred from known metabolic pathways:

Oxidoreductases: This broad class of enzymes is critical for initiating degradation.

Alcohol Dehydrogenase (ADH): Would likely catalyze the initial oxidation of the ethanol group to 2-(pentabromophenoxy)acetaldehyde. mdpi.com

Aldehyde Dehydrogenase (ALDH): Would catalyze the subsequent oxidation of the aldehyde to 2-(pentabromophenoxy)acetic acid. mdpi.com

Oxygenases (Mono- and Dioxygenases): These are crucial for attacking the stable aromatic ring, typically by adding hydroxyl groups, which precedes ring cleavage. frontiersin.org They are also implicated in the cleavage of ether bonds in related compounds.

Hydrolases: While abiotic hydrolysis is slow, enzymatic hydrolysis of the ether bond by etherase enzymes could be a possible degradation step.

Reductive dehalogenases: Under anaerobic conditions, these enzymes can remove bromine atoms from the aromatic ring, a critical first step in the degradation of many polyhalogenated compounds.

Interactive Data Table: Hypothetical Biotic Degradation Pathway and Enzymes

Metabolic Pathways and Intermediate Metabolite Characterization

The metabolism of this compound is not extensively documented in scientific literature. However, its metabolic fate can be inferred from the known biotransformation pathways of its constituent chemical moieties: the pentabromophenoxy group, which is structurally related to polybrominated diphenyl ethers (PBDEs), and the ethanol group.

The ethanol moiety is anticipated to undergo oxidation. In biological systems, ethanol is primarily metabolized by alcohol dehydrogenase (ADH) into a toxic acetaldehyde (B116499) intermediate. Subsequently, aldehyde dehydrogenase (ALDH) further catalyzes the conversion of acetaldehyde to acetate (B1210297). mdpi.com This acetate can then enter the citric acid cycle. Another pathway involves the microsomal ethanol oxidizing system (MEOS), particularly the cytochrome P-450 enzyme CYP2E1, which also oxidizes ethanol to acetaldehyde. mdpi.comnih.gov

The pentabromophenoxy group's metabolism is likely to follow pathways observed for highly brominated diphenyl ethers, such as Decabromodiphenyl ether (BDE-209). These pathways include:

Reductive Debromination : This is a primary metabolic step, especially under anaerobic conditions, where bromine atoms are sequentially removed from the aromatic ring. This process can lead to the formation of less-brominated congeners. researchgate.net

Hydroxylation : The aromatic ring can be hydroxylated, a common oxidative reaction mediated by cytochrome P-450 enzymes. This can occur with or without prior debromination. Studies on BDE-99 have identified monohydroxylated pentabrominated diphenyl ether metabolites. nih.gov

Ether Bond Cleavage : The ether linkage between the pentabromophenyl ring and the ethanol group may be cleaved, leading to the formation of pentabromophenol and ethanol. Pentabromophenol can then undergo further metabolism.

Combining these pathways, the metabolism of this compound could hypothetically proceed through the oxidation of the ethanol group to form 2-(pentabromophenoxy)acetic acid, followed by or concurrent with reductive debromination and hydroxylation of the aromatic ring. Cleavage of the ether bond would yield pentabromophenol, which itself is subject to further biotransformation.

Anaerobic and Aerobic Transformation Kinetics

The transformation kinetics of this compound in the environment are influenced by the presence or absence of oxygen.

Anaerobic Transformation: In anaerobic environments, such as buried sediments, reductive debromination is a more favorable transformation pathway for highly brominated compounds. This process is generally slow but can lead to the formation of lower-brominated, and potentially more mobile, congeners. For other brominated flame retardants like Tetrabromobisphenol A (TBBPA), anaerobic conditions facilitate stepwise debromination. researchgate.net The hydrolysis of the ether bond may also occur under anaerobic conditions, which has been noted as a rate-limiting step for other compounds like endosulfan. nih.gov

The kinetics of these transformations are highly variable and depend on specific environmental conditions. The half-lives of related brominated flame retardants in soil highlight this variability.

| Compound | Half-life in Aerobic Soil (days) | Half-life in Anaerobic Soil (days) |

|---|---|---|

| Decabromodiphenyl ether (BDE-209) | >400 (no significant degradation) | >400 |

| 2,4,4'-tribromodiphenyl ether (BDE 28) | 340 | >400 |

| Tetrabromobisphenol A (TBBPA) | 150 | 110 |

| 2,4,6-tribromophenol (246BrPh) | 7 | 10 |

This table presents extrapolated half-life data for related brominated compounds, suggesting that this compound would likely exhibit high persistence, particularly under aerobic conditions. Data sourced from Nyholm et al., 2010. researchgate.netosti.gov

Partitioning Behavior and Inter-Compartmental Exchange

Sorption to Environmental Solids (Sediment, Soil, Particulate Matter)

Due to its chemical structure, featuring a large, hydrophobic pentabromophenyl group, this compound is expected to exhibit strong sorption to environmental solids. Polybrominated diphenyl ethers (PBDEs) show a high affinity for partitioning into sediments and soils. nih.govresearchgate.net This tendency increases with the degree of bromination, meaning the five bromine atoms on the phenyl ring of this compound will drive its partitioning out of the water phase and onto solid matrices rich in organic carbon.

This strong sorption behavior has several implications for the compound's environmental fate:

Reduced Bioavailability : Sorption to soil and sediment particles decreases the concentration of the compound in the aqueous phase, thereby reducing its availability to many aquatic organisms.

Increased Persistence : Contaminants sorbed to solids often exhibit slower degradation rates. nih.gov This is because they are less accessible to microbial degradation.

Transport : The compound can be transported over long distances while bound to suspended particulate matter in water or airborne dust and aerosols. nih.gov Sediments can act as a long-term sink and a potential secondary source of the contaminant if conditions change and the particles are resuspended. nih.govresearchgate.net

Volatilization and Air-Surface Exchange Dynamics

This compound is classified as a semivolatile organic compound (SVOC). Its tendency to volatilize from surfaces like soil or water into the atmosphere is relatively low. This is due to its high molecular weight and the presence of the polar ethanol group, which tends to lower vapor pressure.

Volatilization is the process of a substance converting from a liquid or solid state to a gaseous state. awsjournal.org The intensity of this process is governed by the compound's vapor pressure, which is in turn affected by temperature and its affinity for the surface it is on. awsjournal.orgresearchgate.net While the volatility of this compound itself is low, it can enter the atmosphere bound to particulate matter. nih.gov In the atmosphere, SVOCs like this partition between the gas phase and the particulate phase. nih.gov This air-surface exchange means the compound can be deposited from the atmosphere onto soil and water surfaces and can be re-volatilized, contributing to its long-range environmental transport.

Interplay of Environmental Factors on Fate Processes

The environmental fate of this compound is not governed by a single process but by the complex interplay of various environmental factors.

Temperature : Temperature significantly influences the rates of both volatilization and degradation. nih.gov Higher temperatures increase a chemical's vapor pressure, enhancing its potential to move from soil or water into the air. awsjournal.org Temperature also affects microbial activity, which can alter the rate of biodegradation. nih.gov

Matrix Properties : The characteristics of the environmental compartment (air, water, soil, sediment) are critical. In soil and sediment, factors such as organic carbon content, pH, and texture will determine the extent of sorption. High organic carbon content leads to stronger binding, reducing mobility and bioavailability. nih.gov

Oxygen Availability : As discussed under kinetics, the presence or absence of oxygen is a determining factor for the transformation pathway. Aerobic environments favor oxidative processes, while anaerobic environments favor reductive debromination. researchgate.netosti.gov

Sunlight (Photolysis) : Although not detailed in the preceding sections, photolytic degradation can be a significant transformation pathway for PBDEs in surface waters and in the atmosphere, potentially leading to debromination. The presence of sunlight would add another layer of complexity to the fate of this compound.

Scientific Data Unvailable for this compound Bioaccumulation and Biotransformation

Following a comprehensive review of publicly available scientific literature, it has been determined that there is no specific research data available for the chemical compound this compound concerning its bioaccumulation, biotransformation, or trophic transfer in environmental systems. Extensive searches for this particular compound have not yielded any studies that would allow for a scientifically accurate and detailed article based on the requested outline.

The conducted research queries included specific terms such as "this compound bioaccumulation," "this compound trophic transfer," "this compound biotransformation," "Phase I metabolism of this compound," and related terms involving hydroxylation and dehalogenation reactions. These searches were performed across broad scientific databases and search engines.

While a vast body of research exists for other brominated flame retardants, such as Polybrominated Diphenyl Ethers (PBDEs) and Hexabromocyclododecane (HBCD), which details their environmental fate and metabolic pathways, this information is not directly applicable to this compound. The user's specific instruction to focus solely on this compound prevents the inclusion of data from these related but chemically distinct compounds.

Furthermore, attempts to identify the compound through its CAS number were inconclusive, with some databases associating the number 36483-58-6 with a different brominated flame retardant, Tris(tribromoneopentyl)phosphate. This ambiguity further complicates the retrieval of specific toxicological and environmental data.

Given the strict adherence required to the provided outline and the focus on a single chemical for which no peer-reviewed data appears to exist in the public domain, it is not possible to generate the requested article. The creation of such an article would necessitate speculation or the misapplication of data from other compounds, which would compromise the scientific accuracy and integrity of the content.

Therefore, until specific research on the bioaccumulation and biotransformation of this compound is conducted and published, a detailed and scientifically sound article on this topic cannot be produced.

Bioaccumulation and Biotransformation Studies in Environmental Systems

Biotransformation Processes in Organisms

Mechanistic Studies of Phase I Biotransformation Pathways

Cytochrome P450 Enzyme System Involvement

The initial step in the biotransformation of many xenobiotics, including BFRs, is often mediated by the cytochrome P450 (CYP) enzyme system. nih.gov These enzymes catalyze a variety of oxidative reactions that can lead to the detoxification or, in some cases, bioactivation of the parent compound. For ether-linked BFRs, a crucial metabolic reaction is the cleavage of the ether bond.

While specific CYP isozymes responsible for the metabolism of 2-(Pentabromophenoxy)ethanol have not been identified, studies on analogous compounds offer predictive information. For instance, research on 1,2-bis(2,4,6-tribromophenoxy)ethane (B127256) (BTBPE), which shares a similar phenoxy-ether structure, suggests that metabolism can occur. In a study using male Sprague-Dawley rats, one of the identified fecal metabolites of BTBPE was tribromophenoxyethanol, indicating cleavage on one side of the ether linkage. nptel.ac.in

Furthermore, computational modeling studies investigating the oxidation of BTBPE by a Compound I model of cytochrome P450s have shown that alkyl hydrogen abstraction is a potential metabolic pathway. This reaction would lead to the formation of bis(2,4,6-tribromophenoxy)ethanol, which could subsequently undergo hydrolysis to yield 2,4,6-tribromophenol (B41969), a known neurotoxic compound. nih.gov This suggests that the ethanol (B145695) moiety of this compound could be a target for CYP-mediated oxidation, potentially leading to the formation of an aldehyde or carboxylic acid metabolite, or cleavage of the ether bond.

The table below summarizes the potential initial metabolic steps for this compound based on data from structurally related compounds.

| Metabolic Reaction | Enzyme System | Potential Products | Evidence from Analogs |

| Ether Linkage Cleavage | Cytochrome P450 | Pentabromophenol (B1679275) and Ethylene (B1197577) Glycol | Observed with 1,2-bis(2,4,6-tribromophenoxy)ethane (BTBPE) in rats. nptel.ac.in |

| Alkyl Hydroxylation | Cytochrome P450 | Hydroxylated this compound | A common pathway for many xenobiotics with alkyl chains. |

| Oxidation of Ethanol Moiety | Alcohol Dehydrogenase / Cytochrome P450 | 2-(Pentabromophenoxy)acetaldehyde, 2-(Pentabromophenoxy)acetic acid | Standard metabolic pathway for primary alcohols. nih.gov |

Phase II Conjugation Mechanisms and Metabolite Excretion

Following Phase I metabolism, the resulting metabolites, which are often more polar, can undergo Phase II conjugation reactions. uomus.edu.iqdrughunter.comnih.gov These reactions involve the addition of endogenous molecules such as glucuronic acid, sulfate (B86663), or glutathione, which further increases water solubility and facilitates excretion from the body. uomus.edu.iqdrughunter.comnih.gov

For this compound, the primary sites for conjugation would be the hydroxyl group of the parent molecule or any hydroxylated metabolites formed during Phase I. Glucuronidation and sulfation are common pathways for hydroxylated xenobiotics. upol.cz For example, studies on other BFRs have suggested that phenolic metabolites can undergo glucuronidation. nih.gov

If the biotransformation of this compound leads to the formation of pentabromophenol, this phenolic metabolite would be a prime candidate for conjugation. The resulting glucuronide or sulfate conjugates would be more readily excreted in urine or bile. uomus.edu.iq

The potential Phase II conjugation pathways for metabolites of this compound are outlined in the table below.

| Phase I Metabolite | Conjugation Reaction | Conjugating Enzyme Family | Expected Conjugate |

| This compound | Glucuronidation | UDP-glucuronosyltransferases (UGTs) | 2-(Pentabromophenoxy)ethyl glucuronide |

| This compound | Sulfation | Sulfotransferases (SULTs) | 2-(Pentabromophenoxy)ethyl sulfate |

| Pentabromophenol | Glucuronidation | UDP-glucuronosyltransferases (UGTs) | Pentabromophenyl glucuronide |

| Pentabromophenol | Sulfation | Sulfotransferases (SULTs) | Pentabromophenyl sulfate |

Comparative Biotransformation across Species and Phylogenies

The biotransformation of BFRs can vary significantly across different species and phylogenetic groups. diva-portal.orgnih.gov These differences are often attributed to variations in the expression and activity of metabolic enzymes, such as cytochrome P450s and conjugating enzymes. diva-portal.orgnih.gov

While no studies have directly compared the biotransformation of this compound across different species, research on other BFRs highlights the importance of considering inter-species variability. For example, in vitro studies on the flame retardant mixture Firemaster® BZ-54, which contains 2-ethylhexyl-2,3,4,5-tetrabromobenzoate (TBB) and bis(2-ethylhexyl)-2,3,4,5-tetrabromophthalate (TBPH), revealed species-specific differences in metabolism among fathead minnow, common carp, mouse, and snapping turtle. nih.gov TBPH was metabolized at different rates across the species tested, and TBB was not metabolized at all in the snapping turtle. nih.gov

Fish have been shown to possess a diverse range of CYP enzymes capable of metabolizing xenobiotics. nih.govresearchgate.net Studies on the metabolism of BDE-99 in Chinook salmon, for instance, identified a unique debromination product not observed in other fish species, and the reaction was not dependent on NADPH, suggesting a non-CYP mediated pathway. nih.gov In contrast, mammalian metabolism of BFRs often involves CYP-dependent hydroxylation and debromination. nih.govnih.gov

These findings underscore the need for caution when extrapolating metabolic data from one species to another. The biotransformation of this compound in an aquatic organism may differ significantly from that in a mammal.

Ecological Biomonitoring Methodologies for Environmental Contaminants

Biomarker Development for Exposure Assessment

Biomarkers of exposure are crucial tools for assessing the extent of contamination in and potential health risks to organisms. researchgate.net For BFRs, both the parent compounds and their metabolites can serve as biomarkers. researchgate.net Given the likely metabolism of this compound, its metabolites could be valuable biomarkers of exposure.

Specifically, the detection of pentabromophenol or its conjugates in biological samples could indicate exposure to this compound or other BFRs that produce this metabolite. The measurement of liver enzyme activities, such as certain cytochrome P450s, can also serve as a biomarker of effect, indicating an organism's response to chemical exposure. nih.govdntb.gov.ua For instance, exposure to BFRs has been associated with changes in the levels of liver-related biomarkers like aspartate aminotransferase (AST), alanine (B10760859) aminotransferase (ALT), and gamma-glutamyl transferase (GGT) in US adults. nih.govdntb.gov.ua

The table below presents potential biomarkers for assessing exposure to this compound.

| Biomarker Type | Specific Biomarker | Biological Matrix | Rationale |

| Parent Compound | This compound | Blood, Adipose Tissue, Milk | Direct measure of exposure. acs.org |

| Metabolite | Pentabromophenol | Urine, Blood, Feces | Indicates metabolic breakdown of the parent compound. |

| Conjugate | Pentabromophenol-glucuronide/sulfate | Urine, Bile | Indicates Phase II metabolism and excretion pathway. |

| Enzyme Activity | Cytochrome P450 isozymes (e.g., CYP2B6, CYP3A4) | Liver microsomes | Induction of these enzymes can indicate exposure to xenobiotics. |

| Liver Function | AST, ALT, GGT | Blood serum | Elevated levels can indicate liver stress or damage due to toxicant exposure. nih.govdntb.gov.ua |

Analytical Techniques for Compound Detection in Biological Matrices

The detection and quantification of BFRs and their metabolites in complex biological matrices such as blood, urine, and tissues require sophisticated analytical techniques. env.go.jpcdc.gov These methods typically involve sample extraction, cleanup to remove interfering substances, and instrumental analysis.

Common extraction techniques for BFRs from biological samples include liquid-liquid extraction (LLE) and solid-phase extraction (SPE). env.go.jp For solid tissues, accelerated solvent extraction (ASE) may be employed. lcms.cz

The primary analytical instruments used for the detection of BFRs are gas chromatography (GC) and liquid chromatography (LC), often coupled with mass spectrometry (MS). env.go.jpcdc.gov GC-MS is well-suited for the analysis of thermally stable and volatile compounds like many parent BFRs. For more polar metabolites, such as hydroxylated and conjugated forms, LC-MS/MS is often the method of choice. nih.gov High-resolution mass spectrometry (HRMS) can also be used for the identification of unknown metabolites. nptel.ac.in

While specific methods for the routine analysis of this compound in biological matrices are not well-documented in the literature, the general approaches for other BFRs would be applicable. The table below summarizes the analytical techniques commonly used for the detection of BFRs.

| Analytical Step | Technique | Description | Applicability to this compound |

| Extraction | Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases. | Suitable for extracting the parent compound and less polar metabolites from liquid samples like blood and urine. |

| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while the matrix is washed away, followed by elution of the analyte. | Effective for cleanup and concentration from various biological fluids. lcms.cz | |

| Accelerated Solvent Extraction (ASE) | Uses elevated temperatures and pressures to increase extraction efficiency from solid samples like tissues. lcms.cz | Applicable for tissue samples. | |

| Analysis | Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile compounds based on their boiling points and partitioning between a stationary and mobile phase, followed by mass-based detection. | Suitable for the parent compound and potentially some less polar metabolites. |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Separates compounds based on their partitioning between a stationary and liquid mobile phase, followed by highly selective and sensitive mass detection. | Ideal for polar metabolites such as hydroxylated and conjugated forms. nih.gov | |

| High-Resolution Mass Spectrometry (HRMS) | Provides highly accurate mass measurements, facilitating the identification of unknown metabolites. | Useful for research purposes to identify novel biotransformation products. nptel.ac.in |

Advanced Analytical Methodologies for Detection and Quantification

Extraction and Sample Preparation Techniques for Complex Matrices

The initial and one of the most critical stages in the analysis of 2-(Pentabromophenoxy)ethanol is its isolation from the sample matrix. The choice of extraction and cleanup technique is paramount to remove interfering compounds and concentrate the analyte, thereby enhancing the sensitivity and reliability of the subsequent analysis.

Liquid-Liquid Extraction (LLE) is a conventional and widely used technique for extracting BFRs from aqueous samples. nih.gov This method partitions the analyte between the aqueous sample and an immiscible organic solvent. Common solvents for the extraction of BFRs include n-hexane, dichloromethane (B109758), and mixtures thereof. nih.gov For solid samples, techniques like Soxhlet extraction or ultrasound-assisted extraction (UAE) are often employed, using solvents such as hexane (B92381)/acetone or hexane/dichloromethane mixtures to effectively extract the analytes from the matrix. nih.govnih.gov While LLE is robust, it can be time-consuming and consume large volumes of organic solvents. nih.gov

Solid-Phase Extraction (SPE) offers several advantages over LLE, including reduced solvent consumption, higher sample throughput, and the potential for automation. nih.gov The selection of the sorbent material is critical for achieving high recovery of the target analyte. For compounds like BFRs, several types of SPE sorbents are commonly used.

Polymer-Based Sorbents: Sorbents like Oasis HLB (Hydrophilic-Lipophilic Balanced) have demonstrated high recoveries (64% to 95%) for a range of PBDEs in human serum. nih.gov These sorbents are effective at retaining a wide range of compounds and are robust to drying out.

Silica-Based Sorbents: C18-bonded silica (B1680970) is a common choice for extracting hydrophobic compounds from aqueous matrices. nih.govresearchgate.net

Florisil and Alumina (B75360): These are often used in the cleanup stage to remove polar interferences. nih.govmdpi.com

A typical SPE procedure involves conditioning the cartridge with a solvent, loading the sample, washing away interferences, and finally eluting the analyte of interest with a small volume of an appropriate organic solvent, such as dichloromethane or a hexane/dichloromethane mixture. nih.govproquest.com

| Technique | Principle | Common Solvents/Sorbents | Advantages | Disadvantages |

| LLE | Partitioning between immiscible liquids | n-hexane, Dichloromethane, Acetone | Robust, widely applicable | High solvent consumption, can be labor-intensive, potential for emulsion formation nih.gov |

| SPE | Partitioning between a solid sorbent and a liquid | Oasis HLB, C18, Florisil, Alumina nih.govnih.govresearchgate.net | Low solvent use, high throughput, automation possible nih.gov | Sorbent selection is critical, potential for matrix effects |

Complex matrices, such as sediment, sewage sludge, and biological tissues (e.g., plasma, adipose tissue), contain a multitude of co-extractable compounds like lipids, proteins, and pigments. mdpi.comoup.com These compounds can interfere with the analysis, leading to a phenomenon known as the "matrix effect," which can suppress or enhance the analyte signal during detection, leading to inaccurate quantification. chromatographyonline.com Therefore, a thorough clean-up of the sample extract is essential.

Several strategies are employed to mitigate matrix effects:

Adsorption Chromatography: Multi-layer silica columns are frequently used for cleanup. A common configuration involves packing a column with layers of activated silica, neutral silica, and acid- or base-modified silica. nih.govmdpi.com Concentrated sulfuric acid-impregnated silica is particularly effective for removing lipids and other biogenic materials from the extract. nih.govnih.gov

Gel Permeation Chromatography (GPC): GPC is an effective technique for separating large molecules, such as lipids, from the smaller analyte molecules based on their size. nih.gov

Dispersive Solid-Phase Extraction (d-SPE): Often used in QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methods, d-SPE involves adding a sorbent (like C18) directly to the extract to remove interferences. proquest.com

The choice of cleanup strategy depends on the complexity of the matrix and the specific requirements of the analytical method. For instance, the analysis of human serum for PBDEs has been successfully performed using an Oasis HLB SPE extraction followed by a cleanup step with a disposable cartridge containing acidified silica. nih.gov

Chromatographic Separation Techniques

Chromatography is the core of the analytical process, separating this compound from other compounds in the extract before it reaches the detector. Both gas and liquid chromatography can be employed for the analysis of brominated flame retardants.

Gas chromatography is a powerful and widely used technique for the analysis of semi-volatile and thermally stable compounds like many BFRs. nih.gov The choice of capillary column is critical for achieving good separation and resolution of the analytes.